Lithium salicylate

Pharmacokinetics Bioavailability Neurotherapeutics

Choose Lithium Salicylate for its unique dual pharmacology: sustained brain lithium levels >48h without toxic peaks, plus dual COX/LOX anti-inflammatory action. Distinct from lithium carbonate or sodium salicylate—functionally unique salt. Ideal for chronic neurological disease models, Alzheimer's cocrystal engineering, and specialty lubricants requiring lithium soap thickening with antioxidant protection. High purity ≥98%, shipped ambient in desiccated, light-protected containers. For research use only.

Molecular Formula C7H6LiO3
Molecular Weight 145.1 g/mol
CAS No. 552-38-5
Cat. No. B1592833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium salicylate
CAS552-38-5
Molecular FormulaC7H6LiO3
Molecular Weight145.1 g/mol
Structural Identifiers
SMILES[Li].C1=CC=C(C(=C1)C(=O)O)O
InChIInChI=1S/C7H6O3.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);
InChIKeyBEVDQFZIRVKSGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Salicylate (CAS 552-38-5) Procurement Specifications and Physicochemical Baseline


Lithium salicylate (CAS 552-38-5) is the lithium salt of salicylic acid, with the molecular formula C₇H₅LiO₃ and a molecular weight of 144.05 g/mol [1]. It presents as a white to off-white crystalline powder with a melting point exceeding 350 °C (with decomposition) and a density of approximately 1.428 g/mL at 20 °C [2]. The compound exhibits high water solubility (soluble in approximately 0.7 parts water), is also soluble in ethanol and ether, and its aqueous solutions are slightly alkaline [2][3]. The logP value is reported as -0.2443, indicating hydrophilic character [1]. Lithium salicylate is hygroscopic and should be stored in tightly sealed containers under cool, dry conditions away from oxidizing agents and halogens [2]. Commercially, it is typically available at ≥99% purity for research and industrial applications .

Why Lithium Salicylate (CAS 552-38-5) Cannot Be Substituted with Lithium Carbonate or Sodium Salicylate


Generic substitution among lithium salts or salicylates is not scientifically justified due to fundamentally divergent pharmacokinetic (PK) profiles and therapeutic indices. Lithium carbonate, the FDA-approved reference salt, exhibits a narrow therapeutic window with a sharp plasma concentration peak that necessitates rigorous therapeutic drug monitoring to avoid toxicity [1]. In contrast, lithium salicylate demonstrates profoundly different PK behavior, producing sustained elevated lithium levels beyond 48 hours post-dose while attenuating the acute peak associated with toxicity [1][2]. Furthermore, substitution with sodium salicylate eliminates the lithium-mediated neuroactive and GSK3β-inhibitory effects entirely, while substitution with lithium carbonate eliminates the salicylate-mediated anti-inflammatory and COX-inhibitory activities. These distinct pharmacological and PK characteristics mean that lithium salicylate represents a functionally distinct entity rather than an interchangeable salt form .

Quantitative Differentiation Evidence for Lithium Salicylate (CAS 552-38-5) vs. Lithium Carbonate


Relative Bioavailability: Plasma and Brain Exposure Quantification vs. Lithium Carbonate

In a direct head-to-head pharmacokinetic study in rats, lithium salicylate exhibited lower relative bioavailability compared to lithium carbonate, yet produced more sustained lithium exposure with reduced peak concentration. The relative bioavailability (F_rel) of lithium salicylate in plasma was 0.35, and in brain tissue was 0.54, relative to lithium carbonate [1]. This indicates that 35% of the lithium from salicylate reaches systemic circulation compared to carbonate, but the brain penetration ratio is more favorable (54% brain F_rel), suggesting enhanced central nervous system partitioning relative to systemic exposure. Critically, lithium salicylate maintained elevated blood and brain lithium levels beyond 48 hours post-dose without the sharp peak characteristic of lithium carbonate [1].

Pharmacokinetics Bioavailability Neurotherapeutics

Sustained Lithium Exposure Duration: 48-Hour Brain Level Maintenance vs. Carbonate Peak Decay

Lithium salicylate demonstrates a fundamentally altered pharmacokinetic time-course compared to lithium carbonate. In rat studies, lithium salicylate produced elevated blood and brain lithium levels that were sustained beyond 48 hours post-dose, whereas lithium carbonate produces a sharp, transient peak that rapidly declines [1]. The patent specifically notes that lithium salicylate achieves this sustained exposure 'without the sharp peak that contributes to the toxicity problems of current lithium therapeutics' [1]. This PK profile directly addresses the narrow therapeutic window limitation that requires intensive monitoring for carbonate-treated patients [2].

Pharmacokinetics Drug Delivery Toxicity Mitigation

Cognitive and Behavioral Outcomes: Head-to-Head Comparison with Lithium Carbonate and LISPRO Cocrystal

In a 9-month prophylactic study in female APPswe/PS1dE9 transgenic Alzheimer's mice, lithium salicylate (LS), lithium carbonate (LC), and LISPRO (ionic cocrystal of lithium salicylate and L-proline) were compared head-to-head at equivalent lithium doses of 2.25 mmol lithium/kg/day [1]. All three lithium treatments prevented spatial cognitive decline (Morris water maze) and depression-like behavior (tail suspension test) compared to untreated controls. However, LISPRO treatment was superior to both LS and LC in preventing hippocampal-dependent associative memory decline (contextual fear conditioning) and reducing irritability (touch escape test) [1]. No significant differences in body weight, internal organ weight, anxiety, or locomotor activity were observed between treatment groups, indicating comparable safety at the tested dose [1].

Neuropharmacology Alzheimer's Disease Cognitive Behavior

Dual COX and Lipoxygenase Pathway Inhibition: Mechanistic Differentiation from Sodium Salicylate

Lithium salicylate functions as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase pathways, distinguishing it from sodium salicylate which primarily acts via COX inhibition and NF-κB modulation [1]. Specifically, lithium salicylate inhibits the formation of prostaglandins (via COX inhibition) and leukotrienes (via lipoxygenase inhibition), providing a broader anti-inflammatory mechanism than single-pathway salicylates [1]. This dual inhibition profile is documented in authoritative database entries [1]. Additionally, lithium salicylate inhibits TNF-induced NF-κB activation by blocking IκB-α phosphorylation and degradation, and suppresses COX-2 and iNOS transcription independently of NF-κB activation .

Anti-inflammatory Enzymology Dual Inhibition

Industrial Lubricant Formulation: Antioxidant Performance in Grease Applications

Lithium salicylate has been patented for incorporation into lubricant compositions, specifically greases, to impart antioxidant properties [1]. The patent (US3711407A) describes an improved method for incorporating alkali metal salts of hydroxybenzoic acids, including lithium salicylate, into lubricant compositions where the salicylate moiety functions as an antioxidant additive [1]. This industrial application differentiates lithium salicylate from lithium carbonate, which is not used in lubricant formulations due to its lack of the antioxidant salicylate moiety and different physicochemical properties. Lithium salicylate's combination of lithium cation (which can contribute to grease thickening properties via lithium soap formation) and the antioxidant salicylate anion creates dual functionality not available in either lithium carbonate or sodium salicylate alone [1].

Lubricants Antioxidant Additives Grease Formulation

Optimized Application Scenarios for Lithium Salicylate (CAS 552-38-5) Based on Verified Differentiation Evidence


Preclinical Pharmacokinetic Studies Requiring Sustained Brain Lithium Exposure with Attenuated Peak Toxicity

Based on direct comparative pharmacokinetic evidence demonstrating sustained elevated brain lithium levels beyond 48 hours post-dose without the sharp peak characteristic of lithium carbonate [1], lithium salicylate is optimally suited for preclinical studies investigating chronic neurological conditions where sustained target engagement is critical and peak-associated toxicity must be minimized. The brain-to-plasma bioavailability ratio (brain F_rel = 0.54 vs. plasma F_rel = 0.35) indicates preferential central nervous system partitioning, making this compound particularly valuable for neuropharmacology research programs [1].

Development of Advanced Lithium Cocrystal Formulations Targeting Alzheimer's Disease Pathology

Head-to-head studies have established that lithium salicylate serves as an effective precursor for advanced formulations such as the LISPRO cocrystal (lithium salicylate + L-proline), which demonstrated superior prevention of associative memory decline and irritability reduction compared to both lithium salicylate and lithium carbonate alone in transgenic Alzheimer's mice [1]. Research programs focused on disease-modifying therapies for Alzheimer's disease should prioritize lithium salicylate as the base compound for cocrystal engineering and formulation optimization [1][2].

Anti-Inflammatory Research Requiring Dual COX and Lipoxygenase Pathway Modulation

Lithium salicylate's documented dual inhibition of both cyclooxygenase (prostaglandin synthesis) and lipoxygenase (leukotriene synthesis) pathways distinguishes it from single-pathway salicylates such as sodium salicylate [1]. This broader eicosanoid pathway modulation, combined with lithium-mediated GSK3β inhibitory and neuroprotective effects, supports its selection for integrated anti-inflammatory and neuroprotective research applications where single-mechanism compounds would be insufficient [1][2].

Industrial Lubricant and Grease Formulation Requiring Combined Lithium-Thickener and Antioxidant Functionality

Lithium salicylate is specifically patented for incorporation into grease and lubricant compositions where it provides dual functionality: the lithium cation supports lithium soap thickener systems, while the salicylate anion imparts antioxidant protection to the formulated product [1]. This combination is not achievable with lithium carbonate (which lacks antioxidant function) or sodium salicylate (which lacks lithium for thickener systems). Industrial procurement for specialty lubricant manufacturing should prioritize lithium salicylate when both lithium-based thickening and oxidative stability are required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lithium salicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.